Product packaging for Declopramide hydrochloride(Cat. No.:CAS No. 52423-57-1)

Declopramide hydrochloride

Cat. No.: B1670143
CAS No.: 52423-57-1
M. Wt: 306.23 g/mol
InChI Key: DMJHWHGTAHHHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Declopramide hydrochloride is the salt form of Declopramide (3-chloroprocainamide), a member of the N-substituted benzamide class of compounds that function as DNA repair inhibitors . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.Declopramide has been investigated for use in colorectal cancer and inflammatory bowel disease, primarily for its ability to induce programmed cell death (apoptosis) . Research indicates two primary mechanisms of action. One involves the activation of the caspase cascade via the mitochondrial pathway, leading to cytochrome c release and subsequent caspase-9 activation, which triggers apoptosis . The other proposed mechanism involves the inhibition of NFκB (nuclear factor kappaB) activity . Notably, Declopramide can induce a G2/M cell cycle block and apoptotic cell death through pathways that are independent of the p53 protein, a common feature in many cancer cells . Due to these properties, it has been studied as a potential chemo-sensitizer, with the aim of increasing the susceptibility of cancer cells to traditional radiation and chemotherapy treatments . The chemical formula for the free base (Declopramide) is C13H20ClN3O .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21Cl2N3O B1670143 Declopramide hydrochloride CAS No. 52423-57-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

52423-57-1

Molecular Formula

C13H21Cl2N3O

Molecular Weight

306.23 g/mol

IUPAC Name

4-amino-3-chloro-N-[2-(diethylamino)ethyl]benzamide;hydrochloride

InChI

InChI=1S/C13H20ClN3O.ClH/c1-3-17(4-2)8-7-16-13(18)10-5-6-12(15)11(14)9-10;/h5-6,9H,3-4,7-8,15H2,1-2H3,(H,16,18);1H

InChI Key

DMJHWHGTAHHHMU-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1)N)Cl.Cl

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1)N)Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Declopramide hydrochloride;  3-Chloroprocainamide;  IP0ITJD3WD;  UNII-IP0ITJD3WD;  3-Chloroprocainamide;  SCHEMBL6436822.

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Declopramide Hydrochloride

Elucidation of DNA Repair Pathway Modulation by Declopramide (B1670142) Hydrochloride

Declopramide hydrochloride is recognized as an inhibitor of DNA repair. drugbank.commedicaljournalssweden.sesec.gov Its mechanism of action is linked to the induction of DNA strand breaks. The class of N-substituted benzamides, to which declopramide belongs, is understood to inhibit DNA repair processes, which contributes to their cytotoxic and sensitizing effects. medicaljournalssweden.senih.gov

One of the proposed mechanisms for this inhibition involves the interaction of these compounds with key components of the DNA repair machinery. It has been suggested that N-substituted benzamides can react with thiol amino acids within the zinc finger DNA binding domain of poly(ADP-ribosyl) transferase (PARP). nih.gov PARP is a critical enzyme in the repair of DNA single-strand breaks; its inhibition prevents the efficient repair of DNA lesions. By inhibiting DNA repair, declopramide increases the level of DNA damage within cancer cells, particularly when used in combination with DNA-damaging agents like chemotherapy or radiation. sec.govnih.gov This disruption of DNA repair is a pivotal component of its function as a chemosensitizer and radiosensitizer. sec.govnih.govresearchgate.net

Apoptosis Induction by this compound: Molecular Pathways

Declopramide is a known inducer of apoptosis, or programmed cell death, which it achieves through distinct molecular pathways. nih.gov

A key mechanism of declopramide is the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.govmedkoo.com NF-κB is a transcription factor that plays a crucial role in promoting cell survival by activating the transcription of anti-apoptotic genes. nih.gov Declopramide exerts its inhibitory effect by preventing the degradation of IκBβ (Inhibitor of kappa B), a protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.net By stabilizing IκBβ, declopramide ensures NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of survival genes. nih.gov This blockade of a critical cell survival pathway makes cancer cells more susceptible to apoptotic stimuli. nih.govresearchgate.net

Declopramide-induced apoptosis is executed through the intrinsic, or mitochondrial, pathway. drugbank.comnih.gov This process is initiated by the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net In the cytosol, cytochrome c participates in the formation of the apoptosome, which leads to the activation of caspase-9, an initiator caspase. nih.govresearchgate.net

Research has demonstrated that in cells treated with declopramide, there is a clear processing of pro-caspase-9 into its active form. researchgate.net The central role of the mitochondrial pathway is further substantiated by several key findings:

The broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk were shown to inhibit declopramide-induced apoptosis. nih.gov In contrast, the caspase-8 inhibitor zIEDHfmk, which is associated with the extrinsic death receptor pathway, had a less pronounced effect. nih.gov

Overexpression of the anti-apoptotic protein Bcl-2, which functions to stabilize the mitochondrial membrane and prevent cytochrome c release, effectively inhibited apoptosis induced by declopramide. nih.govresearchgate.net

These findings collectively confirm that declopramide triggers apoptosis by activating the caspase cascade through the mitochondrial-dependent release of cytochrome c and subsequent activation of caspase-9. nih.gov

Cell Cycle Regulation Perturbations Induced by this compound

Beyond inducing apoptosis, declopramide disrupts the normal progression of the cell cycle, imposing a block at a critical checkpoint.

Declopramide induces a cell cycle block in the G2/M phase, which prevents cells from entering mitosis. nih.gov A crucial aspect of this mechanism is its independence from the p53 tumor suppressor pathway. drugbank.comnih.gov The p53 protein is a key regulator of cell cycle arrest and apoptosis in response to DNA damage; however, many tumors have mutated or deficient p53, making them resistant to therapies that rely on its function. nih.govnih.gov

Studies have shown that declopramide effectively induces G2/M arrest in p53-deficient cancer cell lines, such as HL60 human promyelocytic leukemia cells. nih.gov This indicates that the signaling pathways responsible for the declopramide-induced cell cycle block are distinct from those activated by p53. nih.gov Furthermore, this G2/M arrest is an early event that occurs prior to the induction of apoptosis and is observed even when apoptosis is blocked by caspase inhibitors or the overexpression of Bcl-2. nih.gov This p53-independent mechanism suggests declopramide could have therapeutic potential in tumors that are resistant to conventional treatments due to p53 pathway dysfunction. nih.gov

ConditionEffect on ApoptosisEffect on G2/M ArrestReference
Declopramide TreatmentInduces ApoptosisInduces G2/M Arrest nih.gov
+ Caspase Inhibitor (zVADfmk)Apoptosis InhibitedG2/M Arrest Occurs nih.gov
+ Bcl-2 OverexpressionApoptosis InhibitedG2/M Arrest Occurs nih.gov
In p53-deficient cells (HL60)Induces ApoptosisInduces G2/M Arrest nih.gov

Sensitization of Cellular Responses to Conventional Therapies by this compound

Declopramide and other N-substituted benzamides act as sensitizers, enhancing the efficacy of conventional cancer treatments like chemotherapy and radiotherapy. medicaljournalssweden.senih.govgoogle.com This sensitization is a direct consequence of the molecular mechanisms described above.

By inhibiting DNA repair pathways, declopramide prevents cancer cells from mending the DNA damage inflicted by radiation or chemotherapeutic agents such as cisplatin (B142131) and 5-fluorouracil. sec.govnih.gov This leads to an accumulation of lethal DNA damage, increasing the cytotoxic effect of the primary therapy. sec.gov

Simultaneously, the dual actions of inducing apoptosis and inhibiting the pro-survival NF-κB pathway lower the threshold for cell death. nih.govresearchgate.net The inhibition of NF-κB blocks a key escape route that cancer cells use to survive therapeutic stress, while the direct activation of the mitochondrial apoptotic pathway pushes them toward cell death. nih.gov These two mechanisms work together to make tumor cells more susceptible to the damage induced by chemo- or radiotherapy. nih.govresearchgate.net A phase I clinical trial has explored the use of declopramide in combination with chemotherapeutic agents, demonstrating its potential to enhance the effects of these drugs.

CompoundRapid Apoptosis InductionNF-κB InhibitionReference
ProcainamideNoNo nih.govresearchgate.net
DeclopramideYesYes nih.govresearchgate.net
N-acetyl declopramideNoYes nih.govresearchgate.net

Pharmacological Target Identification and Characterization for Declopramide Hydrochloride

Identification of Primary Molecular Targets of Declopramide (B1670142) Hydrochloride

Initial investigations into the pharmacological actions of Declopramide hydrochloride have identified two primary molecular targets: the serotonin (B10506) 3 (5-HT3) receptor and the nuclear factor-kappa B (NF-κB) signaling pathway. Unlike the structurally related compound metoclopramide (B1676508), this compound does not exhibit significant binding to dopamine (B1211576) D2 receptors. This distinction in receptor affinity highlights a more specific pharmacological profile for this compound.

The identification of these targets suggests a dual mechanism of action, implicating the compound in both neurotransmitter modulation and the regulation of inflammatory and cell survival pathways. The interaction with the 5-HT3 receptor is a well-established target for antiemetic drugs, while the inhibition of the NF-κB pathway is a key area of research in oncology and inflammatory diseases.

Investigation of Receptor and Enzyme Interactions Underlying this compound Activity

The activity of this compound is underpinned by its distinct interactions with its identified molecular targets.

Serotonin 3 (5-HT3) Receptor Interaction:

This compound has been shown to bind to 5-HT3 receptors. nih.gov These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are critically involved in the vomiting reflex. While it is confirmed that this compound binds to this receptor, specific quantitative data on its binding affinity, such as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), are not widely available in the current body of scientific literature.

Inhibition of the NF-κB Signaling Pathway:

A significant aspect of this compound's mechanism of action is its ability to inhibit the NF-κB signaling pathway. This inhibition is achieved by preventing the degradation of IκBβ, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBβ, this compound prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of NF-κB target genes, which are involved in cell survival and inflammation. smolecule.com

Furthermore, research has elucidated that this compound induces apoptosis (programmed cell death) through the mitochondrial pathway. nih.govnih.gov This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9, a key initiator caspase in the apoptotic cascade. nih.govnih.gov Notably, this induction of apoptosis and an associated G2/M cell cycle block are independent of the tumor suppressor protein p53. nih.govnih.gov This suggests that this compound may have therapeutic potential in cancers with mutated or non-functional p53.

The table below summarizes the key molecular interactions of this compound.

TargetInteractionDownstream Effect
Serotonin 3 (5-HT3) Receptor Binding AgentModulation of serotonergic signaling
NF-κB Signaling Pathway Inhibition of IκBβ degradationPrevention of NF-κB nuclear translocation and activation
Mitochondrial Apoptotic Pathway Induction of cytochrome c releaseActivation of caspase-9 and subsequent apoptosis

Molecular Docking and Ligand-Binding Studies for Target Validation

While the primary molecular targets of this compound have been identified through pharmacological assays, detailed molecular docking and comprehensive ligand-binding studies for this specific compound are not extensively reported in publicly accessible scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. Such studies would provide valuable insights into the specific binding modes and key amino acid interactions between this compound and the 5-HT3 receptor or the components of the NF-κB pathway.

For a thorough validation of these targets, further research employing these computational and experimental techniques would be beneficial. Ligand-binding assays would quantify the affinity and selectivity of this compound for its targets, while molecular docking simulations could elucidate the structural basis for its activity and guide the design of more potent and selective derivatives. The absence of such detailed public data represents a gap in the complete characterization of this compound's pharmacological profile.

Preclinical Investigations of Declopramide Hydrochloride

In Vitro Cellular Research Models for Declopramide (B1670142) Hydrochloride Investigations

Application of Cellular Systems for Efficacy Evaluation and Pathway Analysis

In vitro studies are fundamental in the initial stages of drug discovery, providing a controlled environment to assess the direct effects of a compound on cells. For Declopramide hydrochloride, various cancer cell lines have been employed to evaluate its efficacy and dissect the molecular pathways it modulates.

One of the primary mechanisms of action identified for declopramide is the inhibition of DNA repair. drugbank.com It is classified as a member of the N-substituted benzamide (B126) class of DNA repair inhibitors. drugbank.com Research suggests two potential pathways through which declopramide may exert its effects, both culminating in apoptosis, or programmed cell death. One pathway involves the nuclear factor-kappa B (NF-κB), a protein complex that controls transcription of DNA, cytokine production, and cell survival. The second proposed mechanism involves the activation of the caspase cascade via the mitochondrial pathway. drugbank.com

Furthermore, declopramide has been shown to potentially enhance the sensitivity of cancer cells to conventional treatments like radiation and chemotherapy. drugbank.com It is also proposed that the G2/M cell cycle block induced by declopramide occurs through pathways independent of the p53 tumor suppressor protein. drugbank.com

Studies have utilized specific cancer cell lines to demonstrate these effects. For instance, the antitumor activity of declopramide and its metabolite, N-acetyl-declopramide, was investigated in HL60 (human promyelocytic leukemia) and K562 (human immortalised myelogenous leukemia) cells. nih.gov These studies showed that N-acetyl-declopramide inhibited the growth of these tumor cells in vitro. nih.gov The presumed mechanism of action in these cell lines was the induction of DNA strand breaks and apoptosis. nih.gov

In Vitro Methodologies for Apoptosis and Cell Cycle Analysis in Treated Cell Lines

To understand the cellular response to this compound treatment, researchers employ various in vitro methodologies to analyze apoptosis and the cell cycle. Flow cytometry is a powerful technique used for these analyses.

Apoptosis Analysis: Annexin V/propidium iodide (PI) staining is a common method used in flow cytometry to detect apoptosis. Annexin V binds to phosphatidylserine (B164497), a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis: Cell cycle distribution can also be analyzed using flow cytometry. This involves staining the DNA of cells with a fluorescent dye, such as PI, after permeabilizing the cells. The intensity of the fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (diploid DNA content), S (DNA synthesis phase with intermediate DNA content), and G2/M (tetraploid DNA content). An increase in the sub-G1 population is often indicative of apoptotic cells with fragmented DNA. researchgate.net

While specific data on this compound using these exact techniques is not detailed in the provided search results, the methodologies are standard for evaluating compounds that, like declopramide, are suggested to induce apoptosis and cell cycle arrest. drugbank.comresearchgate.net For instance, studies on other compounds demonstrate how a time-dependent increase in the sub-G1 population is a clear indicator of apoptosis. researchgate.net It is proposed that declopramide induces a G2/M cell cycle block. drugbank.com

Table 1: Common In Vitro Methodologies for Apoptosis and Cell Cycle Analysis

Analysis Type Methodology Principle Typical Readout
ApoptosisAnnexin V/PI StainingAnnexin V binds to phosphatidylserine on the outer membrane of apoptotic cells. PI stains the DNA of late apoptotic/necrotic cells.Percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Cell CyclePropidium Iodide (PI) StainingPI stoichiometrically binds to DNA, allowing for quantification of DNA content per cell.Percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
ApoptosisSub-G1 Population AnalysisAnalysis of the cell cycle distribution to quantify cells with fragmented DNA, a hallmark of apoptosis.Percentage of cells in the sub-G1 peak.

In Vivo Animal Models for Pharmacological Efficacy Studies Utilizing this compound

Design and Utility of Animal Models in Investigating Disease States Relevant to this compound Action

In vivo animal models are crucial for evaluating the pharmacological properties of a drug candidate in a complex biological system. researchgate.net The selection of an appropriate animal model is critical and is often based on the physiological and biochemical similarities between the animal and humans concerning the disease and the drug's metabolism. walshmedicalmedia.com For anticancer drug discovery, mouse models are predominantly used due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness. taconic.com

Commonly used animal models in cancer research include:

Xenograft Models: These models involve the transplantation of human tumor cells or tissues into immunodeficient mice. nih.gov This allows for the study of the efficacy of a drug against a human tumor in a living organism.

Genetically Engineered Mouse Models (GEMMs): These models are genetically modified to develop specific types of cancer that more closely mimic the human disease process. taconic.com

For studying the antitumor effects of this compound, a relevant animal model would be one that develops tumors against which the compound has shown in vitro activity. For example, a study investigating the in vivo efficacy of declopramide utilized severe combined immunodeficient (scid) mice xenografted with a human brain astrocytoma (T24). nih.gov This model is suitable for assessing the ability of the drug to inhibit tumor growth in a living system.

Assessment of Antitumor and Other Pharmacological Properties in Animal Systems

Once an appropriate animal model is established, the antitumor efficacy of this compound can be assessed. This typically involves administering the drug to the tumor-bearing animals and monitoring tumor growth over time.

In the study with scid mice xenografted with human brain astrocytoma, the antitumor activity of declopramide and its metabolite, N-acetyl-declopramide, was evaluated. nih.gov The study found that N-acetyl-declopramide demonstrated a similar efficacy in inhibiting tumor growth in vivo when compared to the parent compound, declopramide. nih.gov This was an important finding as it indicated that the metabolism of declopramide to N-acetyl-declopramide did not compromise its antitumor properties when administered orally. nih.gov The mechanism of action was presumed to be the induction of DNA strand breaks and apoptosis. nih.gov Notably, no acute toxic symptoms or body weight loss were observed in the treated mice, suggesting a favorable preliminary safety profile in this model. nih.gov

Table 2: In Vivo Study of Declopramide and N-acetyl-declopramide

Compound Animal Model Tumor Type Key Finding
DeclopramideScid miceHuman brain astrocytoma (T24) xenograftInhibited tumor growth.
N-acetyl-declopramideScid miceHuman brain astrocytoma (T24) xenograftSimilar efficacy in inhibiting tumor growth compared to declopramide.

Methodological Considerations for In Vivo Research in Metoclopramide (B1676508) Hydrochloride Studies

The preclinical in vivo investigation of Metoclopramide hydrochloride employs a variety of animal models and experimental techniques to elucidate its pharmacological profile. Methodological considerations are paramount to ensure the validity and reproducibility of these studies. Key aspects include the selection of appropriate animal models, the specifics of the experimental design, and the endpoints measured.

Research into the effects of Metoclopramide hydrochloride often utilizes rodent models, such as rats and mice, due to their physiological similarities to humans in certain aspects and the availability of well-characterized strains. For instance, Wistar rats are frequently used in studies of gastrointestinal motility, while Swiss mice have been employed in nociception and behavioral studies. In some specialized cases, avian models like chicks have been used to investigate the central nervous system effects of the compound.

In vivo models for gastrointestinal motility are central to the preclinical assessment of Metoclopramide hydrochloride, given its primary clinical application as a prokinetic agent. One established method is the measurement of gastrointestinal myoelectric activity in rats. This typically involves the surgical implantation of bipolar stainless steel electrodes on the serosal surface of the antrum and small intestine. Following a recovery period, the myoelectric activity, including slow waves and spike activity, can be recorded to assess the drug's effect on gastric contractions. Anesthesia, such as ketamine hydrochloride, is a critical consideration during the surgical phase of these experiments to ensure animal welfare.

Another common technique to evaluate gastric emptying is the phenol (B47542) red meal test . In this method, a non-absorbable marker, phenol red, is administered orally to fasted rats or mice. After a specific time, the animals are euthanized, and the amount of phenol red remaining in the stomach is quantified spectrophotometrically. This allows for the calculation of the gastric emptying rate and how it is influenced by Metoclopramide hydrochloride. A similar, simpler method involves weighing the stomach contents after administering a semi-solid test meal.

For studying the central nervous system effects of Metoclopramide hydrochloride, the open-field test is a widely used behavioral assay. This test can be conducted in both rodents and chicks to assess locomotor activity and anxiety-like behaviors. The apparatus consists of an open, enclosed arena, and the animal's movement is tracked, often with video software. Key parameters measured include the total distance traveled, the time spent in the center of the arena versus the periphery, and the frequency of rearing behaviors. These measures can indicate sedative or anxiolytic effects of the compound.

The hot plate test is a standard method for evaluating the analgesic properties of a compound. In this test, mice or rats are placed on a heated surface maintained at a constant temperature. The latency to a nociceptive response, such as licking a hind paw or jumping, is recorded. An increase in this latency is indicative of an analgesic effect. It is a crucial methodological point to have a cut-off time to prevent tissue damage to the animals.

The following tables provide a summary of the methodological considerations for in vivo research on Metoclopramide hydrochloride.

Table 1: Animal Models in Metoclopramide Hydrochloride In Vivo Research

Animal ModelSpecies/StrainResearch AreaRationale for Use
RatWistarGastrointestinal MotilityWell-characterized gastrointestinal physiology.
MouseSwissNociception, BehaviorHigh-throughput screening, established behavioral tests.
ChickBroilerCentral Nervous System EffectsSuitable model for examining CNS depressant actions.

Table 2: Methodological Details of Key In Vivo Assays

AssayAnimal ModelKey Parameters MeasuredMethodological Considerations
Gastrointestinal Myoelectric Activity Rat (Wistar)Amplitude and frequency of slow waves and spike activity.Surgical implantation of electrodes, use of anesthesia (e.g., ketamine hydrochloride), post-operative recovery period.
Gastric Emptying (Phenol Red) Rat, MousePercentage of phenol red recovered from the stomach.Overnight fasting of animals, accurate timing of sacrifice post-administration.
Open-Field Test Chick, RodentsTotal distance moved, time in center vs. periphery, rearing frequency.Acclimation of animals to the testing room, consistent lighting conditions.
Hot Plate Test Mouse, RatLatency to paw lick or jump.Precise control of plate temperature, pre-defined cut-off time to prevent injury.

Chemical Synthesis and Derivatization Strategies for Declopramide Hydrochloride

Classical Synthetic Routes to N-substituted Benzamide (B126) Scaffolds Relevant to Metoclopramide (B1676508) Hydrochloride

The synthesis of N-substituted benzamides, the structural class to which Metoclopramide belongs, has traditionally been achieved through the acylation of amines with benzoic acid derivatives. A common and classical approach involves the reaction of a substituted benzoyl chloride with an appropriate amine.

One of the most established synthetic pathways to Metoclopramide starts from p-aminosalicylic acid. google.com This route involves a series of reactions including methylation of the hydroxyl group, chlorination of the aromatic ring, and finally, amidation with N,N-diethylethylenediamine. google.com The key intermediate in many classical syntheses is 4-amino-5-chloro-2-methoxybenzoic acid.

A general representation of this classical approach is outlined below:

Scheme 1: General Classical Synthesis of Metoclopramide

Methylation: The hydroxyl group of a salicylic (B10762653) acid derivative is methylated, often using a methylating agent like dimethyl sulfate.

Chlorination: The aromatic ring is chlorinated at the position ortho to the amino group.

Activation of Carboxylic Acid: The carboxylic acid is converted to a more reactive species, such as an acyl chloride, typically using thionyl chloride or phosphorus trichloride.

Amidation: The activated acyl compound is then reacted with N,N-diethylethylenediamine to form the final amide bond, yielding Metoclopramide.

An alternative classical method involves the Hofmann rearrangement of a precursor amide. For instance, 2-chloro-4-N-(β-diethylaminoethyl)aminocarbonyl-5-methoxybenzamide can be subjected to Hofmann rearrangement conditions to yield Metoclopramide. google.com

Reaction Step Typical Reagents and Conditions Purpose
MethylationDimethyl sulfate, Potassium hydroxide, AcetoneTo convert the hydroxyl group to a methoxy (B1213986) group. researchgate.net
ChlorinationIodobenzene dichloride or Sodium hypochlorite (B82951) in acetic acidTo introduce a chlorine atom onto the benzene (B151609) ring. researchgate.net
AmidationN,N-diethylethylenediamine, Phosphorus trichlorideTo form the final amide product. researchgate.net

Modern Methodologies for Metoclopramide Hydrochloride Synthesis and Purification

Modern synthetic chemistry has introduced more efficient and environmentally benign methods for the synthesis of amides like Metoclopramide. These contemporary approaches often focus on improving yield, reducing reaction times, and employing milder reaction conditions.

One modern approach describes an improved synthesis of Metoclopramide where the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylethylenediamine is carried out in the presence of acetic acid as a catalyst. This method is noted for being a technologically useful procedure. researchgate.net Another study reports a high-yield (96%) synthesis achieved by using a suitable solvent for the condensation step at a low temperature, which also minimizes the amount of excess amine required.

The purification of Metoclopramide hydrochloride is crucial for its use as a pharmaceutical. Modern purification techniques often involve recrystallization from solvents such as methanol, ethanol, or dioxane to obtain a highly purified product. google.com Advanced analytical techniques are employed to ensure the purity of the final product. High-performance liquid chromatography (HPLC) and spectrophotometric methods have been developed for the quantification of Metoclopramide in pharmaceutical products, ensuring quality control. nih.gov A study using simultaneous Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) microspectroscopy has been employed to investigate the thermal-induced solid-state characterization, including dehydration, amorphization, and recrystallization of Metoclopramide hydrochloride monohydrate. akjournals.comakjournals.com

Modern Technique Description Advantage
Catalytic CondensationUse of acetic acid as a catalyst in the condensation step. researchgate.netTechnologically useful and potentially more efficient.
Optimized Solvent SystemUse of a specific solvent to improve reaction conditions.High yield, lower temperature, reduced excess reactants.
RecrystallizationPurification by dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. google.comHigh purity of the final product.
Salt CocrystallisationSynthesis of a salt cocrystal with oxalic acid to improve stability. researchgate.netEnhanced stability against hydration. researchgate.net
Analytical Purity ControlUse of HPLC and spectrophotometry for quantification and purity assessment. nih.govEnsures compliance with pharmaceutical standards.

Stereoselective Synthesis of Metoclopramide Hydrochloride Enantiomers and Diastereomers (if applicable)

Metoclopramide hydrochloride is an achiral molecule. It does not possess any stereocenters in its structure. Therefore, the concepts of enantiomers and diastereomers are not applicable to the parent compound, and stereoselective synthesis is not a consideration in its direct preparation. Research has primarily focused on the synthesis and activity of the achiral parent drug. While derivatives of Metoclopramide could potentially be designed to be chiral, the existing body of scientific literature does not indicate that stereoselective synthesis is a current focus for Metoclopramide itself.

Functionalization and Modification of Metoclopramide Hydrochloride Structure for Enhanced Biological Activity

The functionalization and modification of the Metoclopramide structure have been explored to synthesize new derivatives with potentially enhanced or altered biological activities. These modifications can target different parts of the molecule, such as the aromatic ring or the amide side chain.

One study reports the synthesis of three new derivatives of Metoclopramide through diazotization of the primary amino group, followed by Sandmeyer-type reactions to introduce hydroxyl, chloro, and iodo groups. researchgate.net The resulting compounds were then evaluated for their ability to protect human cholinesterases. The study found that the nature of the substituent influenced the binding and inhibitory activity at the enzyme. researchgate.net

The following table summarizes the synthesized derivatives and their key findings:

Derivative Modification Key Finding
Hydroxy-metoclopramideReplacement of the 4-amino group with a hydroxyl group.Binds to cholinesterase at the same site as organophosphorous inhibitors and shows some protective ability. researchgate.net
Chloro-metoclopramideReplacement of the 4-amino group with a chlorine atom.Binds to cholinesterase at a different site from organophosphorous inhibitors. researchgate.net
Iodo-metoclopramideReplacement of the 4-amino group with an iodine atom.Shows more selectivity for the enzyme and stronger binding than the chloro derivative, resulting in greater cholinesterase inhibition. researchgate.net

Another area of research has been the synthesis of metabolites of Metoclopramide to aid in their detection and quantification in biological samples. For instance, 2-(4-amino-5-chloro-2-methoxybenzamido)acetic acid, a metabolite, has been synthesized by coupling 4-amino-5-chloro-2-methoxybenzoic acid with glycine (B1666218) benzyl (B1604629) ester, followed by catalytic hydrogenation. nih.gov

Furthermore, the synthesis of heterocyclic compounds derived from Metoclopramide has been investigated, although detailed biological activity data for these specific derivatives is not extensively available in the provided context. These derivatization strategies highlight the potential for modifying the Metoclopramide scaffold to develop new chemical entities with tailored pharmacological profiles.

An article on "Declopramide hydrochloride" cannot be generated as requested. Extensive searches across multiple scientific and chemical databases have yielded no results for a compound with this name.

All available evidence strongly suggests that "this compound" is a likely misspelling of "Metoclopramide hydrochloride." The latter is a well-documented and researched pharmaceutical compound with a significant body of scientific literature corresponding to the analytical techniques outlined in the request, including spectrophotometry, chromatography, and spectroscopy.

Due to the strict instructions to focus solely on "this compound," it is not possible to provide an article on "Metoclopramide hydrochloride" as a substitute. Fulfilling the request with information on a different chemical compound would violate the core parameters of the prompt.

Advanced Analytical Chemistry Research Methods for Declopramide Hydrochloride Characterization and Quantification

Electrochemical and Other Emerging Analytical Approaches for Declopramide (B1670142) Hydrochloride Detection and Quantification

The development of sensitive, selective, and rapid analytical methods for the quantification of pharmaceutical compounds is a cornerstone of drug quality control and pharmacokinetic studies. For Declopramide hydrochloride, researchers have explored a variety of advanced analytical techniques, with a significant focus on electrochemical methods due to their inherent advantages of high sensitivity, cost-effectiveness, and potential for miniaturization. This section details the research findings on electrochemical and other novel analytical approaches for the characterization and quantification of this compound.

Electrochemical Approaches

Electrochemical methods are predicated on the measurement of an electrical parameter (potential, current, or charge) that is related to the concentration of an analyte. The electroactive nature of this compound makes it a suitable candidate for analysis by these techniques.

Potentiometric Methods

Potentiometry involves measuring the potential difference between two electrodes in an electrochemical cell under zero current conditions. Ion-selective electrodes (ISEs) are particularly useful in this regard.

A study detailed the construction of a coated pencil graphite (CPG) electrode for the determination of this compound. tamjeedpub.com The sensor was based on an ion-pair of Declopramide with phosphomolybdic acid (PMA) as the electroactive material, incorporated into a polyvinyl chloride (PVC) matrix with tributyl phosphate (TBP) as a plasticizer. tamjeedpub.com This fabricated electrode demonstrated a Nernstian response with a slope of 58.486 mV/decade over a wide linear concentration range. tamjeedpub.com The operational pH for this electrode was found to be between 2.8 and 4.7. tamjeedpub.com

Another potentiometric method involved a diazotization reaction of the primary amine group of this compound with sodium nitrite in an acidic medium, with the endpoint detected potentiometrically using a platinum-calomel electrode system. jfda-online.com This titrimetric method was applicable over a concentration range of 1.0 to 20.0 mg. jfda-online.com

Table 1: Performance Characteristics of Potentiometric Sensors for this compound

Electrode Type Electroactive Material/Reaction Linear Range (mol/L) Slope (mV/decade) Limit of Detection (mol/L) Limit of Quantification (mol/L) Response Time (s) Lifetime (days)
Coated Pencil Graphite Electrode Declopramide-Phosphomolybdate ion-pair 1.0 × 10⁻² - 1.0 × 10⁻⁷ 58.486 2.1 × 10⁻⁷ 6.9 × 10⁻⁷ 21 43
Platinum-Calomel Electrode Diazotization Titration 1.0 - 20.0 mg (range) N/A N/A N/A N/A N/A

Voltammetric Methods

Voltammetry measures the current as a function of the applied potential. Various voltammetric techniques have been successfully employed for the sensitive determination of this compound.

Square Wave Anodic Stripping Voltammetry (SWASV): A selective SWASV method was developed using a carbon paste electrode (CPE) for the determination of this compound in pharmaceutical tablets and urine samples. nih.gov The method involves the adsorptive preconcentration of the drug on the electrode surface followed by electrochemical stripping. Optimal conditions were found to be a 0.4M HCl-sodium acetate buffer at a pH of approximately 6.2. nih.gov This technique demonstrated excellent sensitivity with linear concentration ranges in the ng/mL level. nih.gov

Differential Pulse Voltammetry (DPV): The voltammetric oxidation of this compound has been investigated at a gold electrode using DPV. researchgate.net The process was found to be diffusion-controlled. researchgate.net In another study, a boron-doped diamond film electrode (BDDFE) was used for the determination of this compound by DPV. researchgate.net This method offered a quantification limit of 0.13 µmol/L. researchgate.net A sensitive and economic DPV method was also developed for the simultaneous determination of acetaminophen and this compound using a pre-treated graphite pencil electrode (PTGPE). srce.hr This method achieved a low detection limit of 1.16 nM for this compound. srce.hr

Modified Electrodes: The use of chemically modified electrodes has been shown to enhance the sensitivity and selectivity of voltammetric methods. A multi-wall carbon nanotube (MWNT) modified glassy carbon electrode (GCE) exhibited electrocatalytic activity towards the oxidation of this compound, leading to a significant enhancement of the oxidation peak current. researchgate.net

Table 2: Performance of Voltammetric Methods for this compound Quantification

Voltammetric Technique Electrode Linear Range Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Square Wave Anodic Stripping Voltammetry (SWASV) Carbon Paste Electrode (CPE) 0.067 - 0.336 ng/mL Not Reported Not Reported nih.gov
Differential Pulse Voltammetry (DPV) Boron-Doped Diamond Film Electrode (BDDFE) Not Reported Not Reported 0.13 µmol/L researchgate.net
Differential Pulse Voltammetry (DPV) Pre-treated Graphite Pencil Electrode (PTGPE) 0.1×10⁻⁷ - 1.1×10⁻⁷ M 1.16 nM Not Reported srce.hr
Voltammetry Multi-wall Carbon Nanotube Modified Glassy Carbon Electrode Not Reported Not Reported Not Reported researchgate.net

Other Emerging Analytical Approaches

Beyond traditional electrochemical techniques, other novel and emerging methods are being explored for the analysis of this compound, often focusing on improving sensitivity, reducing analysis time, and enabling high-throughput screening.

Flow Injection Analysis (FIA)

Flow injection analysis is an automated method that involves injecting a sample into a continuously flowing carrier stream, which then merges with reagent streams before passing through a detector. An FIA method with amperometric detection using a boron-doped diamond film electrode has been developed for this compound. researchgate.net This method proved to be sensitive and accurate, with a calculated quantification limit of 0.015 mmol/L. researchgate.net A key advantage of this FIA setup was the resistance of the electrode to passivation, allowing for a stable signal without the need for frequent cleaning. researchgate.net

Biosensors

Biosensors are analytical devices that combine a biological component with a physicochemical detector. researchgate.net While specific biosensors for this compound are not extensively reported in the reviewed literature, the principles of biosensor technology represent a significant emerging area for pharmaceutical analysis. atlasofscience.orgnih.gov These devices can offer high specificity and sensitivity. nih.gov For instance, enzyme-based biosensors could potentially be developed to detect this compound by measuring changes in the concentration of a substrate or product resulting from enzymatic activity. researchgate.net Similarly, immunosensors, which utilize the specific binding of antibodies to antigens, could be designed for the highly selective detection of this compound. atlasofscience.org

The continuous development in materials science, such as the use of nanomaterials and novel polymers, is expected to further advance the capabilities of both electrochemical sensors and other emerging analytical platforms for the rapid and reliable quantification of this compound in various matrices.

Q & A

Q. What are the established synthetic routes for Declopramide hydrochloride, and how can researchers validate the chemical structure?

this compound is synthesized via multi-step reactions, including amide hydrolysis in acidic media, diazotization, and coupling reactions. Validation of the chemical structure requires spectroscopic characterization: Fourier-transform infrared (FTIR) spectroscopy for functional groups, UV-Vis spectroscopy for electronic transitions, and 13C^{13}\text{C} NMR for carbon skeleton confirmation. Physical properties (melting point, solubility) should also align with literature .

Q. Which analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Spectrophotometric assays, particularly oxidative coupling methods, are effective for quantification. High-performance liquid chromatography (HPLC) with UV detection is recommended for specificity, using phosphate buffer systems and validated protocols per pharmacopeial standards (e.g., British Pharmacopoeia). Kinetic studies can monitor release profiles under simulated biological conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use respiratory protection (N95 masks for low exposure; powered air-purifying respirators for prolonged use), nitrile gloves, and lab coats. Decontaminate surfaces with 70% ethanol. Training on emergency procedures (e.g., spill management) and access to Safety Data Sheets (SDS) are mandatory .

Q. What are the best practices for documenting experimental procedures to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): detail synthesis steps, characterization data, and statistical analyses. Include raw data in supplementary materials. For known compounds, cite literature verification methods; for novel analogs, provide full spectral datasets .

Q. How should researchers validate new analytical methods for this compound quantification?

Validate methods per ICH guidelines: assess linearity (5–50 µg/mL range), accuracy (recovery studies ±2%), precision (RSD <5%), and robustness (pH/temperature variations). Cross-validate with established pharmacopeial methods, such as those for fexofenadine hydrochloride, using phosphate-perchlorate buffer systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrolysis rates of Declopramide prodrugs across biological models?

Conduct factorial design experiments to isolate variables (e.g., pH, bacterial azoreductase activity). Use rat fecal matter assays to simulate colonic hydrolysis and compare with in vitro buffers (HCl, phosphate). Apply first-order kinetic modeling to determine half-lives and identify enzyme-specific degradation pathways .

Q. What experimental design principles optimize colon-specific release of this compound from prodrug systems?

Use response surface methodology (RSM) to optimize prodrug linker chemistry (e.g., azo bonds). Test release in sequential pH environments (1.2 for gastric, 6.8–7.4 for colonic). Validate with in vitro fecal models and HPLC quantification. Ensure <10% release in gastric conditions and >90% in colonic conditions over 6 hours .

Q. How do structural modifications of this compound impact pharmacological activity and metabolic stability?

Modify the benzamide moiety or spirocyclic structure to alter receptor binding. Use molecular docking to predict interactions with apoptotic targets (e.g., caspases). Assess metabolic stability via liver microsome assays and compare pharmacokinetic profiles (Cmax_{\text{max}}, t1/2_{1/2}) in rodent models .

Q. What mechanisms underlie the differential stability of this compound in gastric vs. colonic environments?

The prodrug’s azo bond resists acidic hydrolysis (pH 1.2) but is cleaved by colonic bacterial azoreductases. Confirm via stability studies: <5% degradation in HCl buffer vs. >90% in fecal matter. Use LC-MS to identify cleavage products (metoclopramide and declopramide) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Standardize reaction conditions (temperature, solvent purity) using process analytical technology (PAT). Implement quality-by-design (QbD) principles for critical parameters (e.g., coupling reaction time). Characterize each batch with NMR purity >98% and HPLC homogeneity (RSD <1%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.